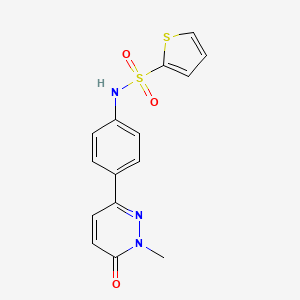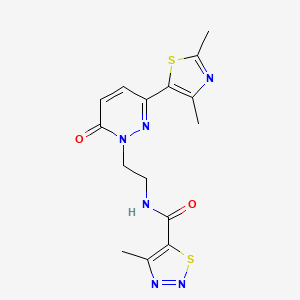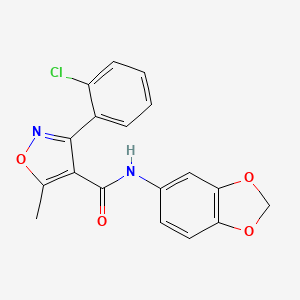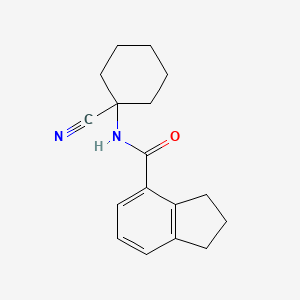
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide, also known as PTEPT, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in cancer cell growth and neurodegenerative diseases. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes that are involved in cancer cell growth and neurodegenerative diseases. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is that it has been shown to have low toxicity, which makes it a potentially safe compound for use in lab experiments. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would increase its availability for use in lab experiments.
In conclusion, this compound is a chemical compound that has shown promise for use in various scientific research applications, including cancer treatment and the treatment of neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of this compound, its potential benefits make it a promising area of research for the future.
Métodos De Síntesis
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-phenylethylamine with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with phenylacetylene in the presence of copper (I) iodide and phenanthroline to form a triazole intermediate. Finally, this intermediate is reacted with 4-isocyanato-2,6-dimethylbenzonitrile to form this compound.
Aplicaciones Científicas De Investigación
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(24-15-13-17-8-3-1-4-9-17)20-21(18-10-7-14-23-16-18)27(26-25-20)19-11-5-2-6-12-19/h1-12,14,16H,13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGZGDVVUYGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)
![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)



![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide](/img/structure/B2754833.png)

![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

